9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one is a complex organic compound that belongs to the class of diazaspiro compounds. These compounds are characterized by their unique spirocyclic structures, which consist of two or more rings sharing a single atom. This specific compound features a benzyl group, an oxa (ether) linkage, and nitrogen atoms integrated into its structure, contributing to its potential biological activity and applicability in medicinal chemistry.
The compound is synthesized through various chemical methods, primarily involving reactions with diazaspiro intermediates and other organic reagents. The synthesis typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.
9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one can be classified as:
The synthesis of 9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one can be achieved through several methods. A common approach involves the following steps:
For example, one method includes the reaction of N-benzylpiperidine ketone with ethyl cyanoacetate, followed by a series of reductions and cyclizations to yield the target compound with a notable yield of approximately 65% .
The synthesis typically requires:
Key molecular data includes:
9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one participates in various chemical reactions due to its functional groups:
Reactions may require specific conditions such as temperature control and the presence of catalysts (e.g., Lewis acids) to facilitate desired transformations.
The mechanism by which 9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one exerts its biological effects is not fully elucidated but likely involves interactions with specific biological targets such as receptors or enzymes.
Research indicates that compounds within this class may exhibit activity against various targets related to cellular proliferation and signaling pathways, potentially making them candidates for therapeutic applications in treating conditions like cancer or metabolic disorders .
Key physical properties include:
Chemical properties relevant to this compound include:
9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one has potential applications in several fields:
The diazaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry due to its three-dimensional complexity and balanced physiochemical properties. This bicyclic system comprises two fused six-membered rings sharing a central spiro carbon atom, enforcing perpendicular ring orientation that significantly influences ligand–target interactions. The 1-oxa-3,9-diazaspiro[5.5]undecan-2-one variant incorporates a morpholinone ring (1-oxa-3-aza) fused to a piperidine ring (9-aza) via a spiro junction, creating a rigid yet adaptable framework [4] [8]. This architecture positions nitrogen atoms at strategic distances for bidentate interactions with biological targets, while the carbonyl group (position 2) serves as a hydrogen bond acceptor [5].
Table 1: Key Molecular Descriptors of 9-Benzyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₅H₂₀N₂O₂ | Balanced carbon/heteroatom ratio |
Molecular Weight | 260.33 g/mol | Optimal for CNS penetration |
Topological Polar Surface Area | 41.57 Ų | Moderate membrane permeability |
Calculated LogP (XLogP3) | 1.38–1.78 | Balanced hydrophobicity |
Hydrogen Bond Acceptors | 3 | Target interaction capability |
Hydrogen Bond Donors | 1 | Solubility and target engagement |
Sp³ Carbon Fraction | 0.93 | Enhanced 3D character and metabolic stability |
Computational analyses reveal that the scaffold’s spirocyclic constraint reduces conformational flexibility compared to linear analogues, enhancing binding selectivity against off-target proteins [4] [8]. The ZINC database classifies this core structure as a "saturated heterocycle" with morpholine and piperidine as parent systems, underscoring its prevalence in bioactive molecules [4]. Its moderate topological polar surface area (41.57 Ų) and calculated LogP (1.38–1.78) align with Lipinski’s criteria for drug-likeness, facilitating cellular permeability while retaining aqueous solubility—a critical balance for central nervous system (CNS) and antiviral applications [5] [10].
Synthetic exploration of 1-oxa-3,9-diazaspiro[5.5]undecan-2-one derivatives accelerated in the 2010s, driven by their potential as kinase inhibitors and neuromodulators. Early routes relied on ring-closing metathesis (RCM) of diallylamine precursors followed by oxidative cleavage and reductive amination to install the spiro junction [3]. The 9-benzyl variant (CAS 1169699-64-2) first appeared in patent literature as an intermediate for neurokinin antagonists and μ-opioid receptor modulators [8]. Its synthesis typically involves:
Table 2: Evolution of Synthetic Approaches to 9-Substituted Derivatives
Synthetic Method | Key Innovation | Application Context | Reference |
---|---|---|---|
Ring-Closing Metathesis | Late-stage diversification via olefin cross-metathesis | Kinase inhibitor scaffolds | [3] |
Reductive Amination | Direct introduction of arylalkyl groups | Antiviral lead optimization (e.g., SPO series) | [10] |
Solid-Phase Synthesis | High-throughput library production | PROTAC degraders targeting androgen receptor | |
Microwave-Assisted Cyclization | Reduced reaction times (≤30 min) | Pain management candidates | [2] |
Recent innovations include microwave-assisted cyclization (≤30 minutes vs. 24 hours conventionally) and solid-phase synthesis for PROTAC (proteolysis-targeting chimera) development, exemplified by androgen receptor degraders incorporating this scaffold . The 9-benzyl derivative specifically emerged as a versatile synthon due to the benzyl group’s facile deprotection, enabling further N-functionalization for structure-activity relationship (SAR) studies targeting kinases, G-protein-coupled receptors (GPCRs), and viral polymerases [7] [10].
Benzyl group incorporation at the piperidine nitrogen (position 9) strategically balances steric bulk and electronic effects to optimize target engagement. The benzyl moiety extends the molecule’s pharmacophore into adjacent hydrophobic pockets in enzymes and receptors, as demonstrated in dengue virus NS5 methyltransferase inhibition. Derivatives featuring 3-chlorobenzyl (SPO-6) or 4-bromobenzyl (SPO-7) substitutions exhibit EC₅₀ values of 11.43±0.87 μM and 14.15±0.50 μM, respectively, against dengue virus type 2—surpassing ribavirin’s potency (IC₅₀=50.9±18 μM) [10]. Molecular dynamics simulations confirm that the benzyl group’s orientation allows π-stacking with Phe133 and Val132 residues in the NS5 binding site, while the chlorine atom enhances van der Waals contacts [10].
Table 3: Biological Activities of 9-Benzyl vs. 9-Substituted Analogues
Position 9 Substituent | Target | Biological Activity | Structural Advantage |
---|---|---|---|
Benzyl (unsubstituted) | Kinases, NS5 methyltransferase | Moderate inhibition (EC₅₀ ~20–50 μM) | Base scaffold for diversification |
3-Chlorobenzyl | DENV2 NS5 methyltransferase | EC₅₀ = 11.43 ± 0.87 μM | Enhanced hydrophobic burial and halogen bonds |
4-Cyanobenzyl | Kinases, opioid receptors | Improved selectivity indices | Dipole stabilization of hinge region |
2-Methylbenzyl | μ-opioid receptor | Multimodal pain relief | Steric blocking of metabolically labile sites |
The benzyl group’s versatility extends beyond virology:
Quantum mechanical calculations reveal the benzyl group’s electron-donating effect elevates the HOMO energy of the adjacent nitrogen by 0.8 eV, facilitating protonation in acidic organelles (e.g., lysosomes) for intracellular drug retention [7]. This property is leveraged in PROTAC designs targeting nuclear receptors .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: